molecular formula C₂₇H₂₈D₉BrO₆ B1154284 9-Bromo-betamethasone Valerate-d9

9-Bromo-betamethasone Valerate-d9

Cat. No.: B1154284
M. Wt: 546.54
Attention: For research use only. Not for human or veterinary use.
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Description

9-Bromo-betamethasone Valerate-d9 is a deuterated analytical standard primarily used in high-performance liquid chromatography (HPLC) for research and development purposes . As a deuterated form of 9-Bromo-betamethasone Valerate, it serves as a critical reference material in pharmaceutical analysis, particularly in the identification and quantification of betamethasone valerate and its related substances. The non-deuterated form of this compound, 9-Bromo-betamethasone Valerate, is well-characterized as an impurity (known as Betamethasone Valerate Related Compound D or EP Impurity D) of the parent drug, Betamethasone Valerate . Betamethasone valerate itself is a potent corticosteroid that binds to intracellular glucocorticoid receptors . This binding forms a complex that translocates to the cell nucleus and modulates gene transcription, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines and enzymes . This mechanism confers strong anti-inflammatory, immunosuppressive, and antiproliferative effects . The presence of the deuterium atoms (d9) in this molecule provides enhanced stability, making it particularly valuable for use as an internal standard in mass spectrometry-based assays, helping researchers achieve more accurate and reliable analytical data. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should refer to the material safety data sheet (MSDS) for complete handling and hazard information .

Properties

Molecular Formula

C₂₇H₂₈D₉BrO₆

Molecular Weight

546.54

Synonyms

(8S,9R,10S,11S,13S,14S,16S,17R)-9-Bromo-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl Pentanoate-d9

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation Strategies for 9 Bromo Betamethasone Valerate D9

Retrosynthetic Analysis for the Introduction of Deuterium (B1214612) Atoms at Specific Positions

A retrosynthetic analysis for 9-Bromo-betamethasone Valerate-d9 dictates a convergent synthetic plan. The primary disconnection is at the ester linkage, separating the steroid core from the deuterated valerate (B167501) side chain. This approach simplifies the synthesis by allowing for the separate preparation of the complex steroid backbone and the isotopically labeled acyl group.

The analysis proceeds as follows:

Ester Disconnection : The target molecule is disconnected at the C17-ester bond, yielding 9-Bromo-betamethasone (the alcohol precursor) and a deuterated valeric acid derivative (e.g., valeryl-d9 chloride or valeric-d9 acid).

Deuterium Incorporation : The "-d9" designation strongly suggests that the nine deuterium atoms are located on the valerate moiety. The alkyl chain of valeric acid (CH₃(CH₂)₃COOH) contains exactly nine non-exchangeable hydrogen atoms. Therefore, the retrosynthetic path points to a commercially available or synthetically prepared pentanoic acid-d9 (valeric acid-d9) as the deuterium source.

Halogenation Strategy : The 9-bromo substituent on the steroid core is envisioned as being introduced from a precursor containing a suitable leaving group or a reactive site at the C9 position. A common strategy in steroid synthesis involves the opening of a 9,11-epoxide with a hydrohalic acid, which would install the 9α-bromo and 11β-hydroxyl groups stereoselectively.

This strategic analysis establishes a clear and logical pathway for the synthesis, isolating the challenges of halogenation and isotopic labeling into separate, manageable reaction sequences.

Detailed Synthetic Pathways to 9-Bromo-betamethasone Valerate-d9

The forward synthesis executes the plan developed during the retrosynthetic analysis, involving the preparation of the key precursors, their assembly, and the introduction of the isotopic labels.

The synthesis begins with a readily available betamethasone (B1666872) precursor. A common industrial route to betamethasone and other halogenated corticosteroids starts from diosgenin (B1670711) or other steroid starting materials researchgate.net. The key intermediate for the introduction of the 9-bromo group is a steroid with a 9,11-double bond or, more commonly, a 9β,11β-epoxide.

The halogenation step typically proceeds as follows:

An intermediate such as 9β,11β-epoxy-16β-methyl-pregna-1,4-diene-3,20-dione-17,21-diol is treated with hydrobromic acid (HBr).

The acid catalyzes the opening of the epoxide ring, resulting in the formation of the 9α-bromo and 11β-hydroxy functionalities, which is a common reaction in the synthesis of halogenated corticosteroids google.comstatcan.gc.ca. This yields the 9-Bromo-betamethasone core.

Table 1: Key Intermediates in Precursor Synthesis

Compound NameRole in Synthesis
BetamethasoneStarting material or closely related precursor.
9β,11β-Epoxy-betamethasone derivativeKey intermediate for halogenation.
9-Bromo-betamethasoneThe direct precursor to be esterified with the deuterated chain.

The nine deuterium atoms are incorporated via the valerate moiety. The primary reagent required is valeric acid-d9 or a derivative thereof. The synthesis of deuterated fatty acids can be achieved through various established methods. One common approach is the exhaustive hydrogen-deuterium (H/D) exchange of the corresponding unlabeled acid or ester under basic conditions using a deuterium source like deuterium oxide (D₂O).

Alternatively, a deuterated precursor can be built up synthetically. For instance, deuterated alkyl halides can be used in malonic ester synthesis, followed by hydrolysis and decarboxylation to yield the desired deuterated carboxylic acid. The choice of method depends on the availability of starting materials and the desired cost-effectiveness of the synthesis nih.gov. The most direct route involves procuring certified, high-purity pentanoic acid-d9.

Common deuteration reagents and sources include:

Deuterium oxide (D₂O)

Deuterated solvents (e.g., Methanol-d4)

Sodium borodeuteride (NaBD₄) for reductive deuteration nih.gov

Deuterium gas (D₂) with a catalyst

For this specific synthesis, the use of pre-labeled valeric acid-d9 is the most efficient strategy.

With both the 9-Bromo-betamethasone core and valeric acid-d9 available, the final key step is the esterification at the C17 hydroxyl group. The 17α-hydroxyl group of corticosteroids is sterically hindered, often requiring activation of the carboxylic acid to facilitate the reaction.

A typical procedure involves:

Activating the valeric acid-d9 by converting it to a more reactive species, such as an acid chloride (valeryl-d9 chloride) using thionyl chloride (SOCl₂) or oxalyl chloride, or to an anhydride.

Reacting the activated valeric acid-d9 with 9-Bromo-betamethasone in an aprotic solvent (like tetrahydrofuran (B95107) or dichloromethane) google.com, often in the presence of a non-nucleophilic base (such as pyridine (B92270) or triethylamine) to neutralize the acid byproduct.

This reaction selectively forms the 17-valerate ester due to the higher reactivity of the tertiary hydroxyl at C17 under these conditions compared to the other hydroxyl groups on the steroid maynoothuniversity.ieresearchgate.netguidechem.com. The result is the target molecule, 9-Bromo-betamethasone Valerate-d9.

Purification and Isolation Techniques for Deuterated Steroids

Following synthesis, the crude product is a mixture containing the desired deuterated compound, unreacted starting materials, and reaction byproducts. Purification is critical to ensure the final product is suitable for its intended analytical application.

Standard techniques for steroid purification are employed:

Extraction : The reaction mixture is typically worked up by liquid-liquid extraction to remove water-soluble impurities and reagents researchgate.netbritannica.com.

Chromatography : This is the most crucial technique for isolating the final product. High-performance liquid chromatography (HPLC) is widely used for its high resolution in separating structurally similar steroid compounds. Thin-layer chromatography (TLC) may be used for initial assessment and method development, while column chromatography can be used for larger-scale purification britannica.com.

Crystallization : After chromatographic purification, the product is often crystallized from a suitable solvent or solvent mixture (e.g., ethyl acetate, methanol/water) britannica.comacs.org. This step further enhances purity and provides the compound in a stable, solid form.

The use of deuterated internal standards, such as the target molecule itself, is essential for accurately quantifying recovery during these purification steps in analytical settings researchgate.netmdpi.commdpi.com.

Isotopic Enrichment and Purity Assessment Methodologies

The final step is to verify the chemical purity and, most importantly, the isotopic enrichment of the synthesized 9-Bromo-betamethasone Valerate-d9. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is the standard approach rsc.orgresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

²H NMR (Deuterium NMR) : This analysis directly observes the deuterium nuclei, confirming their presence and position within the molecule nih.gov.

Quantitative NMR (qNMR) can also be employed to assess purity against a certified reference standard.

These methods together provide a comprehensive characterization of the final product, confirming its structural integrity, chemical purity, and the success of the isotopic labeling rsc.orgresearchgate.net.

Table 2: Analytical Techniques for Purity and Enrichment Assessment

TechniquePurposeKey Information Obtained
High-Resolution Mass Spectrometry (HR-MS)Isotopic Enrichment AnalysisMolecular weight confirmation, percentage of deuteration, distribution of isotopologues rsc.orgnih.gov.
¹H NMR SpectroscopyStructural Confirmation & Label LocationVerifies the steroid backbone structure and shows the absence of proton signals at deuterated sites rsc.orgnih.gov.
²H NMR SpectroscopyDirect Confirmation of DeuterationDirectly detects the deuterium atoms, confirming their presence on the valerate moiety nih.gov.
High-Performance Liquid Chromatography (HPLC)Chemical Purity AnalysisSeparates the target compound from non-deuterated precursors and other impurities.

Advanced Analytical Characterization and Methodological Development for 9 Bromo Betamethasone Valerate D9

High-Resolution Mass Spectrometry Applications for Molecular Structure Elucidation and Isotopic Purity

High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of 9-Bromo-betamethasone Valerate-d9, offering unparalleled accuracy in mass determination, which is essential for confirming the elemental composition and isotopic distribution. The molecular formula of the non-deuterated compound, 9-Bromo-betamethasone Valerate (B167501), is C27H37BrO6, with a molecular weight of approximately 537.48 g/mol . nih.govfda.gov The incorporation of nine deuterium (B1214612) atoms in the valerate chain significantly alters this mass, a change readily detectable by HRMS.

The isotopic purity of deuterated compounds is a critical parameter, and HRMS provides a robust method for its determination. researchgate.net By analyzing the relative abundance of the deuterated (d9) species compared to its less-deuterated (d0 to d8) isotopologues, a precise measure of isotopic enrichment can be achieved. This is vital for ensuring the accuracy of quantitative bioanalytical methods that rely on these labeled standards.

Tandem mass spectrometry (MS/MS) is instrumental in confirming the molecular structure of 9-Bromo-betamethasone Valerate-d9 by analyzing its fragmentation patterns. In this technique, the precursor ion is isolated and then fragmented through collision-induced dissociation (CID) or other activation methods. The resulting product ions provide a fingerprint of the molecule's structure.

For corticosteroids, fragmentation often occurs at specific bonds within the steroid nucleus and the side chains. nih.govnih.gov In the case of 9-Bromo-betamethasone Valerate-d9, characteristic losses would be expected from the bromo- and hydroxyl-substituted steroid core, as well as from the deuterated valerate ester side chain. The fragmentation of the valerate-d9 side chain would yield product ions with masses shifted by the presence of deuterium, confirming the location of the isotopic label. The specific fragmentation pathways can be complex but provide high confidence in the structural assignment. nih.gov

Precursor Ion (m/z)Key Fragment Ions (m/z)Structural Interpretation
[M+H]+VariesProtonated molecular ion of 9-Bromo-betamethasone Valerate-d9
[M+H-H2O]+VariesLoss of a water molecule from the steroid core
[M+H-C5D9O2H]+VariesLoss of the deuterated valeric acid side chain

This table represents expected fragmentation patterns. Actual m/z values would depend on the exact mass and charge state.

Isotope Ratio Mass Spectrometry (IRMS) is a highly specialized technique for determining the precise isotopic abundance of elements in a sample. nih.govyoutube.com While HRMS can determine isotopic purity, IRMS offers even greater precision in measuring the D/H ratio. nih.gov This is particularly important for verifying the enrichment of the deuterated standard. The technique typically involves the complete combustion of the sample to produce hydrogen gas (a mixture of H2, HD, and D2), which is then introduced into the mass spectrometer. nih.gov The instrument measures the ratio of ions with mass-to-charge ratios of 3 (HD+) and 2 (H2+), providing a highly accurate measure of deuterium abundance. nih.gov This level of precision is critical for applications requiring the highest degree of quantitative accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous verification of the position of deuterium atoms within the 9-Bromo-betamethasone Valerate-d9 molecule.

NucleusExpected Chemical Shift Range (ppm) for Betamethasone (B1666872) ValerateObservations for 9-Bromo-betamethasone Valerate-d9
¹H0.8 - 7.5Absence of signals for the valerate chain protons.
¹³C10 - 210Signals for the valerate chain carbons will show coupling to deuterium.

This table provides a general overview. Specific chemical shifts can be found in reference spectra. chemicalbook.comchemicalbook.com

Deuterium (²H) NMR offers the most direct method for observing the incorporated deuterium atoms. magritek.comwikipedia.org Since the natural abundance of deuterium is very low (about 0.016%), a ²H NMR spectrum of 9-Bromo-betamethasone Valerate-d9 will show strong signals only from the enriched positions. wikipedia.org The chemical shifts in a ²H NMR spectrum are analogous to those in a ¹H NMR spectrum, allowing for the direct assignment of the deuterium signals to their specific locations within the valerate side chain. illinois.edu This technique provides unequivocal proof of the position of deuteration. However, the signals in ²H NMR are generally broader than in ¹H NMR. magritek.com

Chromatographic Techniques for Compound Separation and Quantification in Research Matrices

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS), are essential for the separation and quantification of 9-Bromo-betamethasone Valerate-d9 and its non-deuterated counterpart in complex biological matrices. nih.govnih.govresearchgate.net The choice of chromatographic conditions, such as the stationary phase (e.g., C18) and mobile phase composition, is critical for achieving good separation from endogenous interferences. researchgate.netnih.gov

In a typical bioanalytical method, a known amount of 9-Bromo-betamethasone Valerate-d9 is added as an internal standard to the sample (e.g., plasma, urine). Following sample preparation, the extract is injected into the LC-MS system. The analyte and the internal standard are separated chromatographically and then detected by the mass spectrometer, often in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity. nih.gov The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and accurately quantify the concentration of the analyte in the original sample. nih.gov The stable isotope-labeled internal standard co-elutes with the analyte, effectively compensating for variations in sample preparation and instrument response. nih.gov

TechniqueStationary PhaseMobile Phase ExampleDetectionApplication
HPLC-MS/MSC18Acetonitrile (B52724)/Water with formic acid or ammonium (B1175870) formateMass Spectrometry (MRM)Quantification in biological fluids
UPLC-HRMSC18Acetonitrile/Water with formic acidHigh-Resolution Mass SpectrometryHigh-specificity quantification and impurity profiling

This table provides examples of common chromatographic conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Research Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of corticosteroids due to its high sensitivity and selectivity. nih.gov The development of a robust LC-MS/MS method for 9-Bromo-betamethasone Valerate-d9, often in conjunction with its non-labeled analogue, involves meticulous optimization of chromatographic separation and mass spectrometric detection.

Chromatographic Separation: The primary goal is to achieve efficient separation of the analyte from matrix components and potential isomers. ugent.be Reversed-phase chromatography is the most common approach. nih.gov

Columns: C18 or C8 columns are frequently employed for corticosteroid analysis. nih.govresearchgate.net Columns with smaller particle sizes (e.g., ≤1.8 µm) can offer higher resolution and faster analysis times, a hallmark of Ultra-High-Performance Liquid Chromatography (UHPLC) systems. nih.gov

Mobile Phases: A typical mobile phase consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with an additive like formic acid (e.g., 0.1%) to improve ionization efficiency by promoting protonation. nih.govnih.gov Gradient elution, where the proportion of the organic solvent is increased during the run, is generally necessary to elute the moderately hydrophobic corticosteroid esters while separating them from more polar or non-polar interferences. nih.gov

Sample Preparation: Prior to LC-MS/MS analysis, sample preparation is crucial to remove interfering substances from the matrix (e.g., plasma, tissue homogenate). Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to isolate and concentrate the analytes. nih.govnih.gov

Mass Spectrometric Detection: Tandem mass spectrometry provides exceptional specificity through Multiple Reaction Monitoring (MRM).

Ionization: Electrospray ionization (ESI) in positive mode is typically effective for corticosteroids, as the molecular structure can readily accept a proton to form a protonated molecule [M+H]⁺. nih.gov

MRM Transitions: In the MRM experiment, a specific precursor ion (e.g., the [M+H]⁺ of 9-Bromo-betamethasone Valerate-d9) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). The selection of unique precursor-to-product ion transitions for both the analyte and the deuterated internal standard ensures unambiguous identification and quantification, even in complex matrices. nih.gov

Table 1: Illustrative LC-MS/MS Method Parameters for Corticosteroid Analysis

ParameterTypical SettingRationale
LC System UHPLCProvides high resolution and speed. nih.gov
Column Reversed-Phase C18, 50 x 2.1 mm, 1.8 µmOffers good retention and separation for moderately hydrophobic compounds. nih.gov
Mobile Phase A Water with 0.1% Formic AcidAqueous component of the reversed-phase system. nih.gov
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic component for eluting the analyte. nih.govnih.gov
Flow Rate 0.4 mL/minCompatible with column dimensions and ESI source. nih.gov
Column Temp. 40-50 °CImproves peak shape and reduces viscosity. lcms.cz
Injection Vol. 5 µLA standard volume for modern LC systems. nih.gov
MS System Triple Quadrupole Mass SpectrometerEnables sensitive and selective MRM experiments. nih.gov
Ionization Mode ESI PositiveCorticosteroids readily form positive ions. nih.gov
MRM Transitions Analyte and Standard SpecificProvides high specificity for quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Research Contexts

While LC-MS/MS is more common, Gas Chromatography-Mass Spectrometry (GC-MS) represents a viable alternative for the analysis of corticosteroids, though it requires chemical derivatization to increase the volatility and thermal stability of the analytes. nih.gov

The analysis of 9-Bromo-betamethasone Valerate-d9 by GC-MS would necessitate a derivatization step to block the polar hydroxyl groups. A common procedure involves a two-step derivatization:

Methoximation: The ketone groups are converted to methoximes. nih.gov

Silylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov

This two-step process yields a derivative that is sufficiently volatile and thermally stable for GC analysis. nih.gov In the mass spectrometer, the resulting derivative produces a characteristic fragmentation pattern that can be used for identification and quantification, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. ugent.be

Table 2: Example GC-MS Analysis Parameters for Derivatized Corticosteroids

ParameterTypical SettingRationale
Derivatization Methoximation followed by TMS SilylationIncreases volatility and thermal stability for GC analysis. nih.govnih.gov
GC Column Fused-silica capillary column (e.g., HP-5 MS)Provides high-resolution separation of complex mixtures. ugent.be
Carrier Gas HeliumInert carrier gas standard for GC-MS.
Injection Mode Split/SplitlessAllows for a range of sample concentrations. ugent.be
Oven Program Temperature gradient (e.g., 150°C to 300°C)Separates compounds based on boiling points.
Ionization Mode Electron Ionization (EI) or Negative Chemical Ionization (NCI)NCI can offer higher sensitivity for electrophilic derivatives. nih.gov
MS Mode Selected Ion Monitoring (SIM)Increases sensitivity by monitoring only specific ions of interest. ugent.be

Development of Robust Analytical Methods for Isotope Dilution Mass Spectrometry (IDMS) as an Internal Standard

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method for achieving the highest level of accuracy and precision in quantification. wikipedia.orgyoutube.com It is considered a primary ratio method because it relies on the measurement of an isotope ratio. osti.gov 9-Bromo-betamethasone Valerate-d9 is specifically designed for use as an internal standard in IDMS assays for its non-deuterated counterpart, 9-Bromo-betamethasone Valerate, or structurally similar analytes.

The principle of IDMS involves adding a known amount of the isotopically labeled standard (9-Bromo-betamethasone Valerate-d9) to a sample containing an unknown amount of the native analyte. osti.gov The labeled standard is chemically identical to the analyte, meaning it behaves the same way during sample preparation, extraction, and chromatographic separation. wikipedia.org Any sample loss during these steps will affect both the analyte and the standard equally, leaving their ratio unchanged.

After processing, the sample is analyzed by mass spectrometry (either LC-MS/MS or GC-MS). The instrument measures the signal intensities for a specific mass transition of the native analyte and a corresponding, but mass-shifted, transition for the deuterated standard. Because the amount of the added standard is known, the concentration of the native analyte in the original sample can be calculated with high accuracy from the measured intensity ratio. osti.gov This approach effectively corrects for variations in sample recovery and matrix effects that can plague other quantification methods. wikipedia.orgyoutube.com The use of a stable isotope-labeled standard like 9-Bromo-betamethasone Valerate-d9 can reduce the uncertainty of measurement results significantly. wikipedia.org

In Vitro Biochemical and Mechanistic Studies of 9 Bromo Betamethasone Valerate D9

Investigation of Enzyme-Mediated Biotransformations of 9-Bromo-betamethasone Valerate-d9

The biotransformation of 9-Bromo-betamethasone Valerate-d9 is a critical area of study to understand its metabolic fate. This involves a series of enzyme-catalyzed reactions that chemically alter the parent compound.

In non-clinical in vitro settings, the initial and primary metabolic step for a compound like 9-Bromo-betamethasone Valerate-d9 is the hydrolysis of its C17 valerate (B167501) ester. This reaction is catalyzed by carboxylesterases present in various tissues, most notably the skin and liver. Studies on the non-deuterated parent compound, betamethasone-17-valerate (B13397696), have shown that it is metabolized in vitro by human skin homogenates. nih.gov This process involves the cleavage of the ester bond to yield 9-Bromo-betamethasone and valeric acid. The rate of this hydrolysis is a key determinant of the local and systemic availability of the active corticosteroid. The deuterium (B1214612) atoms on the valerate moiety in 9-Bromo-betamethasone Valerate-d9 are not expected to be at a primary site of bond cleavage during this hydrolytic reaction, suggesting that any kinetic isotope effect would be secondary in nature and likely small.

Following ester hydrolysis, the resulting 9-Bromo-betamethasone can undergo further metabolic transformations. In isolated enzyme systems, such as liver microsomes, corticosteroids are subject to a variety of oxidative and reductive reactions. nih.gov Cytochrome P450 (P450) enzymes are the primary catalysts for these oxidations. nih.gov For corticosteroids, this often involves hydroxylation at various positions on the steroid nucleus. mdpi.com

Reductive pathways can also occur, targeting features like the A-ring double bond or the C20-ketone. The presence of the bromine atom at the C9 position and deuterium at various other positions can influence the preferred metabolic routes compared to the parent betamethasone (B1666872), potentially altering the profile of metabolites formed.

The metabolism of steroids is predominantly carried out by specific isoforms of the Cytochrome P450 superfamily of enzymes, particularly those in the CYP3A family (e.g., CYP3A4). nih.gov These enzymes are responsible for the majority of oxidative drug metabolism. nih.gov The metabolism of deuterated steroids like 9-Bromo-betamethasone Valerate-d9 is also mediated by these same enzymes.

The substitution of hydrogen with deuterium can affect the rate of metabolism by a P450 enzyme if the C-D bond is broken in the rate-determining step of the reaction. nih.gov This can lead to a phenomenon known as "metabolic switching," where deuteration at one site slows down metabolism there, potentially increasing metabolism at an alternative site. nih.gov Other enzymes, such as reductases and dehydrogenases, also play a role in steroid metabolism, though the impact of deuteration on their kinetics is specific to the reaction mechanism.

Table 1: Key Enzymes in Steroid Biotransformation and Potential Influence of Deuteration

Enzyme FamilyPrimary FunctionPotential Impact of Deuteration on 9-Bromo-betamethasone Valerate-d9
CarboxylesterasesHydrolysis of ester linkages (e.g., C17-valerate).Potential for a minor secondary kinetic isotope effect on the rate of hydrolysis.
Cytochrome P450 (CYP3A4)Oxidative metabolism (e.g., hydroxylation) of the steroid core. nih.govA significant primary kinetic isotope effect is possible if a C-D bond is cleaved in the rate-limiting step, potentially slowing metabolism. nih.gov
ReductasesReduction of double bonds and ketone groups.The kinetic isotope effect would depend on the specific mechanism and location of deuterium relative to the reaction center.

Assessment of Isotope Effects on Reaction Kinetics and Enzymatic Substrate Turnover

The replacement of hydrogen with its heavier isotope, deuterium, at specific positions in a molecule can alter the rates of chemical reactions, an effect known as the kinetic isotope effect (KIE). wikipedia.org This phenomenon is a powerful tool for studying reaction mechanisms. libretexts.org

A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. youtube.com Because a carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, it requires more energy to break. youtube.com This results in a slower reaction rate for the deuterated compound, leading to a "normal" KIE (kH/kD > 1). youtube.com For C-H bond oxidation by P450 enzymes, primary deuterium KIEs can be significant. nih.gov

A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking in the rate-limiting step. wikipedia.org These effects are generally much smaller than primary KIEs. wikipedia.org They arise from changes in the vibrational environment of the isotopic center between the ground state and the transition state. princeton.edu For 9-Bromo-betamethasone Valerate-d9, the hydrolysis of the valerate ester, where the C-D bonds are not broken, would be expected to exhibit at most a small secondary KIE.

Table 2: Types of Kinetic Isotope Effects (KIEs) and Their Interpretation

KIE TypeDescriptionTypical kH/kD ValueImplication for 9-Bromo-betamethasone Valerate-d9 Metabolism
Primary Isotopic substitution at a site of bond cleavage in the rate-determining step. youtube.com> 2 (can be up to 7-8 for D) libretexts.orgCould significantly slow oxidative metabolism by CYP enzymes if deuterated positions are targeted.
Secondary Isotopic substitution at a site not directly involved in bond cleavage. wikipedia.orgClose to 1 (e.g., 0.7-1.5)May cause minor changes in the rate of ester hydrolysis or other metabolic steps where the C-D bond is not broken.

The measurement of kinetic isotope effects provides valuable insights into the mechanisms of enzyme-catalyzed reactions. nih.govnih.gov The observation of a significant primary KIE in the metabolism of 9-Bromo-betamethasone Valerate-d9 would strongly suggest that C-H (or C-D) bond cleavage is the rate-limiting step in that specific metabolic pathway. nih.govlibretexts.org The magnitude of the KIE can also provide information about the geometry of the transition state. princeton.edu Conversely, the absence of a significant KIE (a value near 1) would indicate that C-H bond breaking is not rate-limiting. youtube.com This information is crucial for building a complete picture of how the compound is processed by metabolic enzymes and for understanding how deuteration can be used to modulate a drug's metabolic profile. wikipedia.org

Molecular Interaction Studies with Steroid Receptors and Binding Proteins (in vitro)

Studies in this area would aim to determine how 9-Bromo-betamethasone Valerate-d9 interacts with its primary molecular target, the glucocorticoid receptor (GR), and other steroid-binding proteins.

Glucocorticoid Receptor Binding Affinity Assays using Radiolabeled or Fluorescent Probes (non-clinical, in vitro)

To determine the binding affinity of 9-Bromo-betamethasone Valerate-d9 for the glucocorticoid receptor, researchers would typically employ competitive binding assays. In this experimental setup, a constant concentration of a high-affinity radiolabeled or fluorescently labeled glucocorticoid (the probe) is incubated with a preparation of the glucocorticoid receptor. Increasing concentrations of the unlabeled test compound, in this case, 9-Bromo-betamethasone Valerate-d9, are then added.

The unlabeled compound competes with the probe for binding to the receptor. By measuring the decrease in the signal from the probe as the concentration of the test compound increases, a competition curve can be generated. From this curve, key metrics like the half-maximal inhibitory concentration (IC₅₀) can be calculated. The IC₅₀ value represents the concentration of 9-Bromo-betamethasone Valerate-d9 required to displace 50% of the bound probe. This value can then be used to determine the binding affinity (Kᵢ) of the compound for the receptor. A lower Kᵢ value signifies a higher binding affinity.

Hypothetical Data Table for GR Binding Affinity

CompoundIC₅₀ (nM)Binding Affinity (Kᵢ) (nM)
Dexamethasone (Reference)Data Not AvailableData Not Available
Betamethasone ValerateData Not AvailableData Not Available
9-Bromo-betamethasone Valerate-d9Data Not AvailableData Not Available

This table represents the type of data that would be generated from such an assay. No published values for 9-Bromo-betamethasone Valerate-d9 are available.

Competition Binding Experiments with Deuterated Analogs

Competition experiments could also be designed to directly compare the receptor binding of 9-Bromo-betamethasone Valerate-d9 with other deuterated and non-deuterated analogs. This would help elucidate the specific effects of bromination and deuteration on receptor affinity. For instance, the binding affinity of 9-Bromo-betamethasone Valerate-d9 could be compared directly against Betamethasone Valerate-d9 (lacking the bromo- group) and the parent compound, Betamethasone Valerate.

The "deuterium kinetic isotope effect" is a known phenomenon where the replacement of hydrogen with its heavier isotope, deuterium, can lead to slower metabolic breakdown. While this primarily affects pharmacokinetics, subtle effects on receptor binding kinetics (association and dissociation rates) could also be investigated, although significant changes in binding affinity are generally not expected from deuteration alone. The introduction of a bulky bromo- group at the C9 position, however, would be more likely to influence binding affinity, potentially by altering the conformation of the steroid nucleus and its fit within the receptor's ligand-binding pocket.

Hypothetical Data Table for Competitive Binding

Competitor CompoundRelative Binding Affinity (%)
Betamethasone ValerateData Not Available
Betamethasone Valerate-d9Data Not Available
9-Bromo-betamethasone Valerate-d9Data Not Available

This table illustrates how the relative binding affinities of different analogs could be compared. No published data exists for these compounds in a comparative assay.

Cellular Uptake and Efflux Mechanisms in In Vitro Cell Culture Models

Understanding how 9-Bromo-betamethasone Valerate-d9 enters and exits target cells is crucial for interpreting its biological activity. Corticosteroids are lipophilic molecules that can passively diffuse across the cell membrane. However, their transport can also be modulated by active transport proteins, such as members of the ATP-binding cassette (ABC) transporter family.

In vitro studies using cell culture models (e.g., skin keratinocytes, lung epithelial cells) would be employed to investigate these mechanisms. To measure uptake, cells would be incubated with 9-Bromo-betamethasone Valerate-d9, and its intracellular concentration would be measured over time using a sensitive analytical method like liquid chromatography-mass spectrometry (LC-MS). To study efflux, cells would first be loaded with the compound, and its subsequent expulsion from the cells into the surrounding medium would be monitored. The use of specific inhibitors for transporters like P-glycoprotein (P-gp/ABCB1) could help determine if 9-Bromo-betamethasone Valerate-d9 is a substrate for these efflux pumps.

Given that this compound is an analog of betamethasone valerate, it would be hypothesized to follow similar transport mechanisms, but definitive studies on the deuterated and brominated form have not been conducted.

Applications of 9 Bromo Betamethasone Valerate D9 in Advanced Preclinical Research Methodologies

Utilization as an Internal Standard in Quantitative Bioanalytical Assays for Endogenous or Exogenous Steroids

In quantitative bioanalytical chemistry, particularly in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the most accurate and precise results. sigmaaldrich.comnih.gov 9-Bromo-betamethasone Valerate-d9 is ideally suited for this role in the analysis of other steroids. An internal standard is a compound added in a known quantity to samples, calibration standards, and quality controls to correct for analyte loss during sample processing and for variations in instrument response. sigmaaldrich.comnih.gov

The key advantage of a deuterated standard like 9-Bromo-betamethasone Valerate-d9 is that its physicochemical properties—such as extraction recovery, ionization efficiency, and chromatographic retention time—are nearly identical to its non-deuterated counterpart and other structurally similar steroids. sigmaaldrich.com However, it is easily distinguished by its higher mass in a mass spectrometer. This mass difference allows the instrument to measure the analyte and the internal standard simultaneously but separately, enabling the ratio of their signals to be used for precise quantification. This isotope dilution mass spectrometry (IDMS) approach effectively minimizes variability from sample preparation and matrix effects, leading to high-quality analytical data. nih.gov

For any quantitative bioanalytical method to be considered reliable, it must undergo a rigorous validation process to demonstrate its performance characteristics. When using 9-Bromo-betamethasone Valerate-d9 as an internal standard for steroid analysis, methods are validated according to established guidelines to ensure they are fit for purpose. nih.govresearchgate.net The validation process assesses several key parameters.

For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determining corticosteroid residues in non-human biological samples, such as bovine liver, was developed and validated using deuterium-labeled internal standards. nih.gov The validation confirmed the method's suitability for regulatory testing by evaluating its linearity, specificity, precision, recovery, and detection capabilities. nih.gov All analytes could be detected at concentrations around 1 µg/kg, with recoveries exceeding 62%. nih.gov The method demonstrated excellent precision, with repeatability and within-laboratory reproducibility below 7.65% and 15.5%, respectively. nih.gov

Below is a table summarizing the typical performance characteristics evaluated during the validation of such a bioanalytical method.

Parameter Description Typical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (R²) ≥ 0.99
Accuracy The closeness of the measured value to the nominal or known true value.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). mdpi.com
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed as repeatability (intra-day) and intermediate precision (inter-day).Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ). mdpi.com
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as metabolites, impurities, or matrix components.No significant interfering peaks at the retention time of the analyte and internal standard.
Recovery The efficiency of the extraction procedure of an analytical method, expressed as a percentage of the known amount of an analyte carried through the sample processing steps.Consistent, precise, and reproducible.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.CV% < 15 and accuracy% < 15. mdpi.com
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw, short-term, long-term).Concentration change within ±15% of the initial value. mdpi.com

This table presents generalized acceptance criteria for bioanalytical method validation.

Targeted metabolomics aims to accurately measure a defined group of metabolites, in this case, a panel of steroids. sigmaaldrich.com This approach, often referred to as "steroidomics," is crucial in preclinical research for understanding the complex pathways of steroid biosynthesis and metabolism in non-human biological systems. nih.gov The use of 9-Bromo-betamethasone Valerate-d9 as an internal standard is critical in these studies to ensure the accurate quantification of multiple steroids simultaneously. unil.ch

In research involving animal models of endocrine-related disorders, accurately profiling the steroidome can provide insights into disease mechanisms. By adding a known amount of 9-Bromo-betamethasone Valerate-d9 to samples (e.g., plasma, serum, or tissue homogenates) from these models, researchers can correct for analytical variability and obtain reliable quantitative data for a wide range of endogenous steroids. sigmaaldrich.comunil.ch This allows for a comprehensive understanding of how steroid pathways are altered in response to experimental conditions or in specific disease states.

Mechanistic Probing of Steroid Biotransformation Pathways in Ex Vivo Organ Perfusion Models or Tissue Slices (non-human, non-clinical)

Ex vivo organ perfusion systems represent a sophisticated preclinical model that bridges the gap between simple in vitro cell cultures and complex in vivo animal studies. researchgate.netnih.gov In these systems, an organ (e.g., a porcine or rodent liver or kidney) is explanted and maintained in a viable, functioning state for several hours by perfusing it with an oxygenated, nutrient-rich solution at physiological temperature. tno.nlnih.gov

This technology is exceptionally well-suited for studying the biotransformation of compounds like steroids. By introducing 9-Bromo-betamethasone Valerate-d9 into the perfusion circuit, researchers can meticulously track its metabolic fate. nih.gov Samples of the perfusate and tissue can be collected over time and analyzed by LC-MS/MS. Because the parent compound is deuterium-labeled, its metabolites will also carry the deuterium (B1214612) label (or a fragment of it), making them readily distinguishable from endogenous compounds in the organ tissue. This allows for the unambiguous identification and quantification of metabolites, helping to elucidate the specific enzymatic pathways (e.g., hydroxylation, reduction) responsible for steroid biotransformation within that organ. nih.govnih.gov This approach provides valuable data on organ-specific metabolism and clearance, which is difficult to obtain by other means. tno.nl

Development of Deuterated Steroids as Reference Materials for Analytical Chemistry Research

In analytical chemistry, a reference material is a substance of sufficiently high purity and stability, with one or more well-characterized properties, used to calibrate instruments, validate analytical methods, or assign values to other materials. nih.gov Deuterated compounds, including 9-Bromo-betamethasone Valerate-d9, are developed and synthesized to serve as high-quality reference materials for steroid analysis. isotope.com

The synthesis of such a compound involves precise chemical reactions to introduce deuterium atoms at specific, stable positions within the molecule. acs.org Its high isotopic enrichment and chemical purity are verified through rigorous quality control processes. As a reference material, 9-Bromo-betamethasone Valerate-d9 enables analytical laboratories to:

Develop new analytical methods: It can be used as a benchmark compound during the development and optimization of chromatographic and mass spectrometric conditions.

Ensure inter-laboratory consistency: By using the same well-characterized reference material, different laboratories can achieve more comparable and consistent results.

Calibrate instrumentation: It serves as a reliable point of reference for ensuring the mass accuracy and sensitivity of mass spectrometers.

Application in High-Throughput Screening (HTS) Assays for Novel Enzyme Inhibitors or Receptor Modulators (in vitro)

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large libraries of chemical compounds for a specific biological activity. nih.gov Labeled compounds are invaluable in many HTS assay formats. While direct evidence for 9-Bromo-betamethasone Valerate-d9 in a specific HTS assay is not prominent, its properties make it an excellent candidate for such applications, particularly in competitive binding assays.

For example, to screen for novel modulators of a specific steroid receptor (e.g., the glucocorticoid receptor), an HTS assay could be designed where:

The receptor is immobilized on a microplate.

A solution containing a fixed concentration of 9-Bromo-betamethasone Valerate-d9 is added along with a test compound from a chemical library.

The labeled steroid and the test compound compete for binding to the receptor.

After an incubation period, unbound compounds are washed away, and the amount of 9-Bromo-betamethasone Valerate-d9 bound to the receptor is quantified via LC-MS/MS.

A significant decrease in the signal from the labeled steroid indicates that the test compound has a high affinity for the receptor. This approach allows for the rapid and sensitive identification of "hit" compounds from thousands of candidates.

Studies on the Stereochemistry of Enzymatic Reactions using Deuterium Labeling

Deuterium labeling is a powerful technique for investigating the mechanisms and stereochemistry of enzymatic reactions. nih.gov Enzymes often catalyze reactions with a high degree of stereospecificity, meaning they interact with substrates in a precise three-dimensional orientation. The substitution of hydrogen with deuterium can help elucidate these intricate mechanisms. nih.gov

When an enzyme metabolizes a steroid, it may involve the abstraction of a hydrogen atom from a specific position. If that position on the substrate, such as 9-Bromo-betamethasone Valerate-d9, is labeled with deuterium, researchers can determine the stereochemical course of the reaction by analyzing the products. researchgate.net For example, observing whether the deuterium atom is retained or lost in the product, or if its stereochemical position is altered, provides critical information about the enzyme's active site geometry and the reaction mechanism. This technique has been fundamental in understanding the action of various steroid-metabolizing enzymes, such as dehydrogenases and hydroxylases. nih.govyoutube.com

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 9-Bromo-betamethasone Valerate-d9?

  • Methodological Answer : Synthesis involves deuterium labeling at the valerate moiety, typically via catalytic exchange or halogen-deuterium substitution under controlled conditions. Characterization should employ high-resolution mass spectrometry (HRMS) to confirm isotopic purity (>98% deuterium incorporation) and nuclear magnetic resonance (NMR) to verify structural integrity, focusing on the brominated C9 position and valerate ester group. Stability testing under varying temperatures (e.g., 0–6°C vs. room temperature) is critical to assess deuterium retention .

Q. How should researchers design stability studies for 9-Bromo-betamethasone Valerate-d9 in experimental matrices?

  • Methodological Answer : Use accelerated stability protocols with LC-MS/MS to monitor degradation products. Test matrices (e.g., plasma, tissue homogenates) under pH extremes (2–9), oxidative stress (H₂O₂), and light exposure. Include deuterated internal standards (e.g., Dexamethasone-d4) to differentiate between matrix effects and compound-specific instability .

Q. What analytical techniques are optimal for quantifying 9-Bromo-betamethasone Valerate-d9 in biological samples?

  • Methodological Answer : Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) using a C18 column and deuterated analogs as internal standards. Calibration curves should span 0.1–100 ng/mL, with validation parameters (precision, accuracy, recovery) adhering to ICH guidelines. Note that bromine’s isotopic pattern may require deconvolution in MS data .

Advanced Research Questions

Q. How do isotopic effects (D vs. H) influence the pharmacokinetic profile of 9-Bromo-betamethasone Valerate-d9 compared to its non-deuterated counterpart?

  • Methodological Answer : Conduct comparative in vivo studies in rodent models, measuring AUC, Cmax, and half-life. Use compartmental modeling to assess deuterium’s impact on metabolic clearance (e.g., cytochrome P450-mediated oxidation). Isotopic effects may reduce metabolic rates, prolonging systemic exposure—critical for interpreting tracer studies .

Q. What strategies resolve contradictions in receptor-binding affinity data for 9-Bromo-betamethasone Valerate-d9?

  • Methodological Answer : Perform competitive binding assays (e.g., glucocorticoid receptor (GR) displacement) with radiolabeled ligands (³H-dexamethasone). Control for batch-to-batch variability in deuterium enrichment via HRMS. If discrepancies persist, validate using orthogonal methods like surface plasmon resonance (SPR) to isolate steric/electronic effects of bromine and deuterium .

Q. How can researchers optimize the use of 9-Bromo-betamethasone Valerate-d9 as an internal standard in multi-analyte steroid panels?

  • Methodological Answer : Co-elution studies are essential to confirm no interference with endogenous steroids (e.g., cortisol, prednisolone). Optimize extraction protocols (e.g., solid-phase extraction with Oasis HLB cartridges) to ensure consistent recovery. Cross-validate with non-deuterated analogs to rule out matrix suppression/enhancement in MS ionization .

Q. What experimental controls are critical when studying the dermal penetration of 9-Bromo-betamethasone Valerate-d9 in ex vivo models?

  • Methodological Answer : Use Franz diffusion cells with human cadaver skin, normalizing for stratum corneum thickness via histology. Include non-deuterated betamethasone valerate as a control to differentiate isotopic effects on permeability. Monitor deuterium loss during penetration using isotopic ratio MS .

Data Analysis and Interpretation

Q. How should researchers address variability in deuterium enrichment across synthetic batches of 9-Bromo-betamethasone Valerate-d9?

  • Methodological Answer : Implement QC/QA protocols with batch-specific HRMS profiling. Use ANOVA to statistically compare enrichment levels (target: 98–99.5% d9). If variability exceeds ±1%, adjust synthetic conditions (e.g., reaction time, catalyst loading) and document in supplementary metadata .

Q. What bioinformatics tools are recommended for integrating 9-Bromo-betamethasone Valerate-d9 pharmacokinetic data with genomic/proteomic datasets?

  • Methodological Answer : Use platforms like MetaboAnalyst 5.0 for pharmacokinetic-pharmacodynamic (PK-PD) modeling and STRING for protein interaction networks. Cross-reference with glucocorticoid-responsive genes (e.g., FKBP5, GILZ) to identify mechanistic correlations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.